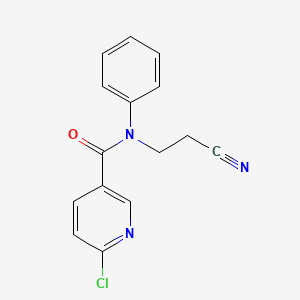
3-(Thian-4-yl)prop-2-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Thian-4-yl)prop-2-ynoic acid is an organic compound with the molecular formula C₈H₁₀O₂S It is a derivative of propynoic acid, featuring a thian-4-yl group attached to the prop-2-ynoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thian-4-yl)prop-2-ynoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of thian-4-yl derivatives and propynoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.
化学反応の分析
Types of Reactions
3-(Thian-4-yl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thian-4-ylpropanoic acid derivatives.
Substitution: The thian-4-yl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Palladium or platinum catalysts are often employed in hydrogenation reactions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thian-4-ylpropanoic acid derivatives.
Substitution Products: Various substituted thian-4-yl derivatives.
科学的研究の応用
3-(Thian-4-yl)prop-2-ynoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Thian-4-yl)prop-2-ynoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(Thiophen-2-yl)prop-2-ynoic acid: Similar structure but with a thiophen-2-yl group instead of thian-4-yl.
Propiolic acid: The simplest acetylenic carboxylic acid, lacking the thian-4-yl group.
Uniqueness
3-(Thian-4-yl)prop-2-ynoic acid is unique due to the presence of the thian-4-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
分子式 |
C8H10O2S |
|---|---|
分子量 |
170.23 g/mol |
IUPAC名 |
3-(thian-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C8H10O2S/c9-8(10)2-1-7-3-5-11-6-4-7/h7H,3-6H2,(H,9,10) |
InChIキー |
JEEHYMHXQDLHMG-UHFFFAOYSA-N |
正規SMILES |
C1CSCCC1C#CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-3-[1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13168984.png)
![10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13168989.png)
![3-Amino-1-(bicyclo[2.2.1]heptan-2-YL)propan-1-OL](/img/structure/B13168993.png)











